2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole
Description
Properties
CAS No. |
1006353-14-5 |
|---|---|
Molecular Formula |
C27H22ClN3OS |
Molecular Weight |
472.0 g/mol |
IUPAC Name |
2-[4-chloro-3,5-bis(4-methylphenyl)pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole |
InChI |
InChI=1S/C27H22ClN3OS/c1-17-4-8-20(9-5-17)25-24(28)26(21-10-6-18(2)7-11-21)31(30-25)27-29-23(16-33-27)19-12-14-22(32-3)15-13-19/h4-16H,1-3H3 |
InChI Key |
ZVLRPNHETOCLDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NN2C3=NC(=CS3)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety and environmental regulations are met, and implementing efficient purification techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often include specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative .
Scientific Research Applications
2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
The compound shares structural similarities with 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and its bromo analog (5). These isostructural derivatives exhibit identical triclinic (P̄1) symmetry but differ in halogen substituents (Cl vs. Br).
Table 1: Structural Comparison of Pyrazole-Thiazole Derivatives
*Inferred from structural analogy to compound 4 .
Electronic and Intermolecular Interactions
The chloro substituent in the target compound enhances electron-withdrawing effects compared to bromo or methoxy groups. DFT and Hirshfeld surface analyses of related compounds (e.g., 8 and 10 ) reveal that halogen bonding (C–X⋯π, X = Cl, Br) and chalcogen interactions (S⋯H) dominate crystal packing. These interactions are critical for stabilizing molecular conformations and may mimic binding modes in biological targets . In contrast, the methoxy group in the thiazole ring contributes to π-stacking and hydrogen-bonding capabilities, as observed in celecoxib derivatives .
Pharmacological Potential
While direct biological data for the target compound are unavailable, structurally analogous compounds provide insights:
- Compound 4 demonstrates antimicrobial activity, attributed to the chloro-phenyl group’s electronegativity enhancing target binding .
- Celecoxib-related compounds (e.g., 4-[3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) highlight the importance of sulfonamide and pyrazole moieties in COX-2 inhibition .
- Thiazole derivatives like ravuconazole underscore the role of heterocyclic rigidity in antifungal activity .
The target compound’s 4-methoxyphenyl group may improve metabolic stability compared to fluorophenyl or bromophenyl analogs, as methoxy groups resist oxidative degradation .
Biological Activity
The compound 2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 448.0 g/mol. The IUPAC name is 2-[4-chloro-3,5-bis(4-methylphenyl)pyrazol-1-yl]-N-methyl-N-[(1-methylpyrazol-3-yl)methyl]acetamide. The structure features a pyrazole ring substituted with chlorinated and methylated phenyl groups, as well as a thiazole moiety which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H26ClN5O |
| Molecular Weight | 448.0 g/mol |
| IUPAC Name | 2-[4-chloro-3,5-bis(4-methylphenyl)pyrazol-1-yl]-N-methyl-N-[(1-methylpyrazol-3-yl)methyl]acetamide |
Anticancer Activity
Research indicates that compounds containing the pyrazole and thiazole moieties exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown promising results in inhibiting various cancer cell lines:
The presence of the thiazole ring enhances cytotoxicity, particularly when combined with specific substituents on the phenyl rings .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that compounds with similar structures demonstrate activity against a range of bacterial strains, indicating potential as an antimicrobial agent .
The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes and receptors. The pyrazole moiety may inhibit key enzymes involved in cancer cell proliferation or modulate receptor activity related to inflammation and infection .
Study on Anticonvulsant Properties
In a study evaluating anticonvulsant effects, compounds similar to the target molecule were tested in a picrotoxin-induced convulsion model. The results indicated that structural modifications significantly affect anticonvulsant activity, suggesting that the thiazole component may play a crucial role in enhancing efficacy .
Synthesis and Biological Testing
Evren et al. (2019) synthesized novel derivatives based on thiazole and evaluated their anticancer activities against NIH/3T3 and A549 cell lines, demonstrating that certain substitutions can lead to increased selectivity and potency against cancer cells .
Q & A
Q. What are the optimal synthetic routes for preparing 2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving cyclization and condensation. For example:
Pyrazole Core Formation : React 4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazole with substituted benzaldehyde in absolute ethanol under reflux with glacial acetic acid as a catalyst (4 hours), followed by solvent evaporation under reduced pressure .
Thiazole Ring Construction : Couple the pyrazole intermediate with 4-methoxyphenyl thioamide derivatives using a thiourea-mediated cyclization. Optimize yields (~65%) by controlling solvent polarity (e.g., DMSO) and reaction time (18 hours) .
Key Parameters :
| Step | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pyrazole | Ethanol | Acetic acid | 4 | ~65 | |
| Thiazole | DMSO | None | 18 | 65 |
Q. How is the compound’s structure validated post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- Single-Crystal X-ray Diffraction : Resolve the crystal structure to confirm bond lengths (mean C–C = 0.004 Å) and dihedral angles between aromatic rings. Reported R factor = 0.053, wR = 0.140 .
- NMR/IR Spectroscopy : Assign peaks for key functional groups (e.g., methoxy protons at δ ~3.8 ppm in H NMR, C-Cl stretches at ~700 cm in IR) .
- Elemental Analysis : Verify purity by comparing calculated vs. experimental C, H, N, S, and Cl content (e.g., molecular formula CHClNOS, average mass 506.02 g/mol) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to predict reaction intermediates and transition states. For example:
- Reaction Path Search : Use software like Gaussian or ORCA to model the energy landscape of pyrazole-thiazole coupling. Identify low-energy pathways to reduce trial-and-error experimentation .
- Solvent Effects : Simulate solvent polarity (e.g., DMSO vs. ethanol) using COSMO-RS to optimize reaction rates and yields .
- Experimental-Computational Feedback : Validate computational predictions with experimental data (e.g., NMR shifts, reaction yields) to refine models iteratively .
Q. How to resolve discrepancies in spectroscopic data during structural characterization?
- Methodological Answer : Address contradictions using cross-validation:
- Dynamic NMR : Detect conformational flexibility (e.g., hindered rotation of 4-methylphenyl groups) causing split peaks in H NMR .
- X-ray vs. DFT Geometry : Compare experimental bond lengths/angles from crystallography with DFT-optimized structures to identify steric or electronic distortions .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]) with a mass error < 2 ppm to rule out impurities .
Q. What strategies are effective for evaluating biological activity in structurally similar compounds?
- Methodological Answer : Use structure-activity relationship (SAR) studies guided by:
- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values). Compare with analogs (e.g., 4-fluorophenyl derivatives) to identify substituent effects .
- Docking Studies : Model interactions with target proteins (e.g., carbonic anhydrase isoforms) using AutoDock Vina. Prioritize compounds with binding energies < -8 kcal/mol .
- Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .
Q. How do steric and electronic interactions in the heterocyclic core influence stability?
- Methodological Answer : Analyze via:
- X-ray Crystallography : Measure torsion angles between pyrazole and thiazole rings to quantify steric hindrance (e.g., dihedral angles > 30° indicate significant distortion) .
- Hammett Studies : Correlate substituent σ values (e.g., -OCH: σ = -0.27) with reaction rates in nucleophilic substitutions to assess electronic effects .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C suggests high thermal stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
